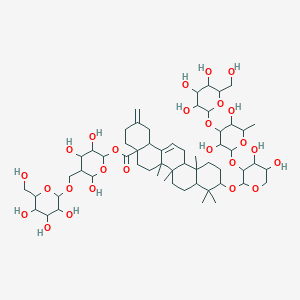
2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride
Vue d'ensemble
Description
The compound 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is a derivative of the benzodioxole family, which has been recognized for its potential in medicinal chemistry due to its metabolic stability. Although the provided papers do not directly discuss this compound, they offer insights into related chemical structures and their properties.
Synthesis Analysis
The synthesis of related compounds, such as 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, has been achieved from simple and inexpensive starting materials, suggesting that similar methods could potentially be applied to the synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride. The presence of a chlorine atom in the structure allows for further functionalization through cross-coupling reactions, which could be an important step in the synthesis of this compound as well .
Molecular Structure Analysis
While the exact molecular structure of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is not provided, the structure of related compounds has been established using X-ray diffraction. For example, the structure of 2-phenyl-1,3-benzothiaphosphole, a compound with a similar aromatic system, has been determined, which could provide insights into the potential geometry and electronic configuration of the 2,2-difluoro-1,3-benzodioxole core .
Chemical Reactions Analysis
The reactivity of acid chlorides related to 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride can be inferred from studies on similar compounds. For instance, the formation of acid chlorides from carboxylic acids has been observed to occur under stringent conditions, and these acid chlorides can undergo further reactions, such as esterification, albeit with possible steric hindrance . This suggests that the 2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride could also participate in a variety of chemical reactions, particularly in the formation of esters and amides.
Physical and Chemical Properties Analysis
The electrochemical and photophysical properties of benzothiaphospholes have been reported, with some molecules exhibiting reversible 1-electron reductions . Although this does not directly relate to 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride, it indicates that compounds with similar aromatic systems can have interesting electrochemical behaviors, which could be relevant for the study of the physical and chemical properties of the target compound.
Applications De Recherche Scientifique
Application 1: Use as an Intermediate
- Summary of the Application : “2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde” and “5-Bromo-2,2-difluoro-1,3-benzodioxole” are used as primary and secondary intermediates . They serve as precursors in organic synthesis .
- Results or Outcomes : The use of these intermediates aids in the synthesis of various organic compounds, including active pharmaceutical ingredients, agrochemicals, and dyes .
Application 2: Biodegradation and Defluorination
- Summary of the Application : The bacterium Pseudomonas putida F1 can catalyze the defluorination of 2,2-Difluoro-1,3-Benzodioxole .
- Methods of Application : The bacterium is grown under controlled conditions and exposed to the compound. The enzyme toluene dioxygenase, produced by the bacterium, is responsible for the defluorination .
- Results or Outcomes : The bacterium can defluorinate the compound at a rate of 2,100 nmol/h per mg of cellular protein. This is significantly higher than previously reported microbial defluorination rates .
Application 3: Synthesis of Kv3 Inhibitors
- Summary of the Application : “2,2-Difluoro-1,3-benzodioxole” is used in the synthesis of Kv3 inhibitors . Kv3 inhibitors are a class of drugs that inhibit the Kv3 potassium channel, which plays a crucial role in the functioning of the nervous system.
Application 4: Preparation of Renin Inhibitors
- Summary of the Application : “2,2-Difluoro-1,3-benzodioxole” is used in the preparation of renin inhibitors . Renin inhibitors are a type of drug used to treat hypertension and heart failure.
Application 5: Synthesis of Fluorinated Building Blocks
- Summary of the Application : “2,2-Difluoro-1,3-benzodioxole” is used in the synthesis of fluorinated building blocks . These building blocks are used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Application 6: Unexpected Mechanism of Biodegradation and Defluorination
Safety And Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .
Propriétés
IUPAC Name |
2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2O3/c9-7(12)4-1-2-5-6(3-4)14-8(10,11)13-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAYOQDEKAESKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378868 | |
| Record name | 2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride | |
CAS RN |
127163-51-3 | |
| Record name | 2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B151211.png)


![Bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B151215.png)





